

Application Notes and Protocols for Cabozantinib and Nivolumab Administration (SWOG S2101/BiCaZO)

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Compound of Interest

Compound Name: S2101

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the administration protocol for the combination of cabozantinib and nivolumab as investigated in the SWOG **S2101** (BiCaZO) clinical trial. The information is intended for research and drug development professionals.

Introduction

The SWOG **S2101** (BiCaZO) trial is a Phase II study evaluating the efficacy and safety of the combination of cabozantinib and nivolumab in patients with advanced solid tumors, specifically immunotherapy-refractory melanoma or head and neck squamous cell carcinoma (HNSCC).^[1]^[2] A key feature of this trial is the stratification of patients based on tumor biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS).^[1]^[2]

Cabozantinib is a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR, and AXL, which are implicated in tumor cell proliferation, angiogenesis, and metastasis. Nivolumab is a human immunoglobulin G4 (IgG4) monoclonal antibody that acts as a checkpoint inhibitor by blocking the programmed death-1 (PD-1) receptor, thereby restoring anti-tumor T-cell activity. The combination of these two agents is hypothesized to have a synergistic effect, with cabozantinib potentially creating a more immune-permissive tumor microenvironment for the action of nivolumab.

Drug Administration Protocol

While the definitive SWOG **S2101** protocol is not publicly available in full detail, the following administration schedule is based on standard dosages for this combination in other clinical trials and available information on the **S2101** study.

Table 1: Dosing and Administration Schedule

Drug	Dosage	Route of Administration	Frequency	Cycle Length
Cabozantinib	40 mg	Oral	Once daily	Continuous
Nivolumab	480 mg	Intravenous (IV) Infusion	Every 4 weeks	4 weeks

Note: Treatment is typically continued until disease progression or unacceptable toxicity. The duration of nivolumab treatment may be limited to a maximum of two years in some protocols.

Experimental Protocols

Patients enrolled in the **S2101** trial have histologically confirmed advanced, unresectable, or metastatic melanoma or HNSCC that has progressed on prior anti-PD-1/PD-L1 therapy.[3] Key inclusion criteria include measurable disease and adequate organ function.

A central component of the **S2101** protocol is the stratification of patients based on two key biomarkers:

- Tumor Mutational Burden (TMB): TMB is a measure of the total number of somatic mutations per megabase of sequenced DNA in the tumor genome.[4][5][6] It is hypothesized that tumors with a higher TMB may produce more neoantigens, making them more recognizable to the immune system.
- Tumor Inflammation Signature (TIS): TIS is a gene expression profile that characterizes the presence of a pre-existing adaptive immune response within the tumor microenvironment.[7] The 18-gene TIS assay measures the expression of genes associated with cytotoxic cells, antigen presentation, and IFN γ activity.[7]

Table 2: Biomarker Analysis Overview

Biomarker	Sample Type	Methodology	Purpose
Tumor Mutational Burden (TMB)	Formalin-Fixed Paraffin-Embedded (FFPE) tumor tissue	Whole Exome Sequencing (WES) or targeted next-generation sequencing (NGS) panels	To quantify the number of somatic mutations in the tumor.
Tumor Inflammation Signature (TIS)	Formalin-Fixed Paraffin-Embedded (FFPE) tumor tissue	RNA sequencing and gene expression profiling (e.g., NanoString nCounter)	To assess the level of immune infiltration and activity within the tumor microenvironment.

Experimental Workflow for Biomarker Stratification:

Caption: Experimental workflow for patient stratification in the **S2101** trial.

Signaling Pathways

Cabozantinib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases involved in oncogenesis and angiogenesis.

Caption: Cabozantinib inhibits key signaling pathways in cancer.

Nivolumab is an immune checkpoint inhibitor that blocks the interaction between PD-1 on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells.

Caption: Nivolumab blocks the PD-1/PD-L1 axis to restore anti-tumor immunity.

Quantitative Data Summary

As the **S2101** trial is ongoing, comprehensive quantitative data on efficacy and safety are not yet available. However, data from other trials of cabozantinib and nivolumab in different cancer types can provide an indication of potential outcomes.

Table 3: Efficacy of Cabozantinib plus Nivolumab in Advanced Renal Cell Carcinoma (CheckMate 9ER Trial)

Endpoint	Cabozantinib + Nivolumab	Sunitinib	Hazard Ratio (95% CI)
Median Progression-Free Survival	16.6 months	8.3 months	0.51 (0.41-0.64)
Overall Response Rate	55.7%	27.1%	-
Complete Response	8.0%	4.6%	-

Data from the CheckMate 9ER trial in advanced renal cell carcinoma.

Conclusion

The SWOG **S2101** (BiCaZO) trial represents a significant step in personalized immunotherapy by integrating biomarker-based patient stratification with a combination of a tyrosine kinase inhibitor and a checkpoint inhibitor. The detailed protocols for drug administration and biomarker analysis outlined in these notes provide a framework for understanding the operational aspects of this and similar clinical trials. The results of this study will be crucial in determining the utility of this combination therapy in the treatment of immunotherapy-refractory melanoma and HNSCC.

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